(5-Cyclopropoxy-2-(trifluoromethyl)pyridin-3-YL)methanamine
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Overview
Description
(5-Cyclopropoxy-2-(trifluoromethyl)pyridin-3-YL)methanamine is a chemical compound with the molecular formula C10H11F3N2O It is characterized by the presence of a cyclopropoxy group, a trifluoromethyl group, and a pyridinyl methanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopropoxy-2-(trifluoromethyl)pyridin-3-YL)methanamine typically involves the reaction of 2-bromo-5-(trifluoromethyl)pyridine with cyclopropylmethanol under specific conditions. The reaction is catalyzed by a palladium-based catalyst, such as Pd(dba)2/BINAP, in the presence of a base like potassium carbonate. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
(5-Cyclopropoxy-2-(trifluoromethyl)pyridin-3-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5-Cyclopropoxy-2-(trifluoromethyl)pyridin-3-YL)methanamine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool in the development of new pharmaceuticals .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is explored as a candidate for drug development, particularly in the treatment of diseases where modulation of specific receptors is beneficial .
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals and specialty chemicals. Its unique properties make it suitable for the development of new materials with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of (5-Cyclopropoxy-2-(trifluoromethyl)pyridin-3-YL)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- **2-(Cyclopropylmethoxy)-5-(trifluoromethyl)pyridin-3-yl)methanol
- **(5-Cyclopropoxy-6-(trifluoromethyl)pyridin-3-YL)methanamine
- **(5-Cyclopropoxy-2-(trifluoromethyl)pyridin-4-YL)methanamine
Uniqueness
(5-Cyclopropoxy-2-(trifluoromethyl)pyridin-3-YL)methanamine stands out due to its specific substitution pattern on the pyridine ring, which imparts unique chemical and biological properties. The presence of both cyclopropoxy and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H11F3N2O |
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Molecular Weight |
232.20 g/mol |
IUPAC Name |
[5-cyclopropyloxy-2-(trifluoromethyl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C10H11F3N2O/c11-10(12,13)9-6(4-14)3-8(5-15-9)16-7-1-2-7/h3,5,7H,1-2,4,14H2 |
InChI Key |
CHTLIWQKLSHMDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(N=C2)C(F)(F)F)CN |
Origin of Product |
United States |
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